JQEZ5 is a novel chemical compound developed as an inhibitor of the Enhancer of Zeste Homolog 2, a key component of the Polycomb Repressive Complex 2. This complex plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 27, leading to transcriptional repression of target genes, including tumor suppressor genes. JQEZ5 has shown promise in targeting cancers characterized by high levels of EZH2 expression, particularly in non-small cell lung cancer.
JQEZ5 was developed through collaborative research aimed at creating effective EZH2 inhibitors. It belongs to a class of compounds that target epigenetic modifications in cancer therapy. The compound has been characterized as an open-source chemical probe, which allows for broader access and potential collaborative research in the field of cancer therapeutics .
The synthesis of JQEZ5 involves several steps that optimize its pharmacological properties for targeting EZH2. The compound features a pyridine-amide core structure, which is critical for its interaction with the catalytic domain of EZH2. The synthesis process has been documented to include high-throughput screening and structure-activity relationship studies to refine its efficacy and selectivity against EZH2 .
JQEZ5's molecular structure includes a pyridine ring connected to an amide functional group. Its specific arrangement allows for effective binding to the EZH2 catalytic site, which is essential for its inhibitory action.
JQEZ5 acts primarily through competitive inhibition of the S-adenosylmethionine binding site on EZH2. This mechanism prevents the transfer of methyl groups to histone H3, effectively blocking histone methylation.
The mechanism by which JQEZ5 exerts its effects involves several key processes:
JQEZ5 has emerged as a significant tool in cancer research, particularly for:
JQEZ5 is designated by the systematic IUPAC name:N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide [5] [7]. This name reflects its core structural components:
Table 1: Key Structural Features of JQEZ5
Component | Structural Role |
---|---|
Pyrazolo[3,4-b]pyridine | Central heterocyclic core |
4-Methylpiperazinyl | Enhances solubility and target binding |
Dihydro-2-oxopyridine | Critical for EZH2 affinity |
Propyl group | Hydrophobic substituent optimizing steric fit |
JQEZ5 has a molecular formula of C₃₀H₃₈N₈O₂ and a molecular weight of 542.68 g/mol [2] [7]. Its calculated LogP (partition coefficient) is ~3.5, indicating moderate lipophilicity. The compound exhibits limited aqueous solubility but dissolves well in dimethyl sulfoxide (DMSO; 10.85 mg/mL or 20 mM) [5] [7]. These properties influence its utility in in vitro assays, where DMSO stock solutions are standard.
CC(N1N=CC2=C(C(NCC3=C(C=C(NC3=O)C)CCC)=O)C=C(C4=CC=C(N=C4)N5CCN(C)CC5)N=C12
[5] [7] LQTWDAYNGMMHLV-UHFFFAOYSA-N
[5] [7]These identifiers facilitate database searches and computational modeling. The InChI Key ensures unambiguous registry in chemical databases like PubChem (CID: 121322599) [2]. The synthesis of JQEZ5 employs a convergent strategy with two primary intermediates [5]:
Systematic SAR studies revealed determinants of EZH2 inhibition [5]:
Table 2: Impact of Structural Modifications on EZH2 Inhibition
Modification Site | Change | Effect on IC₅₀ | Rationale |
---|---|---|---|
Amide linker | Replacement with ester | >50-fold increase | Loss of H-bonding with Cys668 |
Pyridinone C4 substituent | Propyl → Ethyl | 3-fold increase | Reduced hydrophobic filling |
Piperazine N-methyl | Demethylation | 20-fold increase | Weakened charge interactions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7